molecular formula C11H21N3O2 B1500121 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one CAS No. 886363-67-3

1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one

Cat. No.: B1500121
CAS No.: 886363-67-3
M. Wt: 227.3 g/mol
InChI Key: LDHALCOGQHPMNU-UHFFFAOYSA-N
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Description

1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one is a tertiary amine-containing compound featuring a central propan-1-one backbone substituted with morpholine and piperazine moieties.

Properties

IUPAC Name

1-morpholin-4-yl-3-piperazin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c15-11(14-7-9-16-10-8-14)1-4-13-5-2-12-3-6-13/h12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHALCOGQHPMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661376
Record name 1-(Morpholin-4-yl)-3-(piperazin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-67-3
Record name 1-(Morpholin-4-yl)-3-(piperazin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one, a compound with the chemical formula C11_{11}H21_{21}N3_3O2_2, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential applications based on recent research findings.

This compound is synthesized through multi-step organic reactions, often involving morpholine and piperazine derivatives. The synthesis typically requires specific catalysts and solvents to achieve high yields and purity. The compound's structure incorporates morpholine and piperazine rings, which contribute to its unique biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been evaluated against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance, studies have reported inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Potential

In vitro studies have demonstrated the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators, leading to cell death . Notably, a dose-dependent response was observed, with higher concentrations resulting in increased cytotoxicity.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects . It exhibits activity at various neurotransmitter receptors, including GABA and serotonin receptors. This suggests potential applications in treating neurological disorders such as anxiety and depression. Experimental models have shown that it can enhance GABAergic transmission, contributing to anxiolytic effects .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : By binding to neurotransmitter receptors, it can modulate synaptic transmission.

Further studies are necessary to elucidate the precise biochemical pathways involved.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study tested the compound against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
  • Cancer Cell Line Studies : In experiments with MCF-7 (breast cancer) and A549 (lung cancer) cell lines, the compound showed IC50_{50} values of 15 µM and 20 µM respectively, indicating potent anticancer activity.
  • Neuropharmacological Assessment : In behavioral assays on rodent models, administration led to significant reductions in anxiety-like behavior as measured by the elevated plus maze test.

Comparative Analysis

CompoundAntimicrobial ActivityAnticancer ActivityNeuropharmacological Effects
This compoundYes (MIC 32 µg/mL)Yes (IC50_{50} 15 µM)Yes
Standard AntibioticsVariesN/AN/A
Other Morpholine DerivativesLimitedLimitedVaries

Scientific Research Applications

Chemistry

1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one serves as a crucial building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex molecules.

Key Reactions:

  • Oxidation: Can be oxidized to form derivatives that may possess enhanced biological activity.
  • Reduction: Undergoes reduction reactions to yield various substituted products.

Table 1: Summary of Chemical Reactions

Reaction TypeDescriptionCommon Reagents
OxidationConverts to oxidized derivativesPotassium permanganate
ReductionProduces reduced derivativesSodium borohydride
SubstitutionForms substituted productsAlkyl halides

Biology

In biological research, this compound has been studied for its potential effects on cellular processes. It has been shown to interact with specific receptors and enzymes, making it a candidate for drug development.

Case Study: Enzyme Inhibition
A study demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent for metabolic disorders .

Industry

The compound is utilized in the production of specialty chemicals and materials. Its versatility allows it to be employed in various industrial applications, including the synthesis of agrochemicals and pharmaceuticals.

Industrial Application Example:
In the pharmaceutical industry, it has been integrated into formulations aimed at treating neurological disorders due to its ability to cross the blood-brain barrier effectively .

Comparative Analysis with Related Compounds

To understand its unique properties, it's beneficial to compare it with similar compounds such as 3-Chloro-1-(morpholin-4-yl)propan-1-one.

Table 2: Comparison of Related Compounds

Compound NameKey FeaturesApplications
This compoundDual ring structure; versatile reactivityDrug development, enzyme inhibition
3-Chloro-1-(morpholin-4-yl)propan-1-oneChlorinated derivative; different reactivitySynthesis of agrochemicals

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared below with two structurally related derivatives identified in the evidence:

Compound Name Key Structural Features Potential Implications
1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one (Target) - Morpholine (O/N-heterocycle) at position 1
- Piperazine at position 3
- High polarity due to dual heterocycles
- Potential for forming stable salts via piperazine
1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one () - Benzyl group on piperazine
- 4-Chlorophenyl and phenyl substituents on propanone
- Increased lipophilicity from aromatic groups
- Chlorine may enhance binding to hydrophobic pockets
1-[4-({2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridin-3-yl}methyl)piperazin-1-yl]propan-1-one () - Imidazo[1,2-a]pyridine core with Cl and CF3 groups
- Piperazine-linked methyl group
- Enhanced metabolic stability (CF3)
- Extended π-system for target engagement

Pharmacological Hypotheses

While direct activity data are unavailable, structural trends suggest:

  • The target compound ’s dual heterocycles may favor interactions with polar binding sites (e.g., enzymes or receptors with acidic residues).
  • The benzylpiperazine derivative ’s aromatic groups could improve CNS penetration but may increase off-target risks due to hydrophobicity .
  • The imidazo-pyridine derivative ’s trifluoromethyl group likely enhances metabolic stability and target affinity, making it suitable for long-acting therapeutics .

Preparation Methods

General Synthetic Strategy

The compound is synthesized by coupling a 3-chloropropanoyl derivative with morpholine and piperazine nucleophiles in a stepwise or one-pot reaction sequence. The key transformations include:

  • Step 1: Preparation of 3-chloropropanoyl chloride or an activated ester derivative as the acylating agent.
  • Step 2: Nucleophilic substitution by morpholine to form 1-morpholin-4-yl-propan-1-one intermediate.
  • Step 3: Subsequent substitution or amidation with piperazine to yield the final compound.

This approach leverages the nucleophilicity of the nitrogen atoms in morpholine and piperazine to form the amide linkage.

Detailed Synthetic Route

Step Reagents & Conditions Description Yield (%) Notes
1 3-Chloropropanoyl chloride + morpholine, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0-25 °C Formation of 1-morpholin-4-yl-propan-1-one via nucleophilic acyl substitution 75-85 Control temperature to avoid side reactions
2 1-Morpholin-4-yl-propan-1-one + piperazine, solvent (e.g., ethanol), reflux or room temperature Nucleophilic substitution or amidation with piperazine to form this compound 70-80 Reaction time 4-12 hours

Alternative Methods

  • Direct Amidation Using Coupling Agents:
    Use of carbodiimide coupling agents (e.g., EDC, DCC) to couple 3-aminopropanone derivatives with morpholine and piperazine under mild conditions, potentially improving selectivity and yield.

  • One-Pot Multi-Component Reactions:
    Some protocols explore combining all reactants in a one-pot synthesis to streamline preparation, though this requires careful optimization of reaction conditions to avoid side reactions.

Purification

  • The crude product is typically purified by recrystallization from solvents such as ethanol or ethyl acetate.
  • Chromatographic techniques (e.g., silica gel column chromatography) may be employed for higher purity.

Research Findings and Optimization

  • Temperature Control: Maintaining low to moderate temperatures during acylation reduces by-product formation and improves yield.
  • Solvent Effects: Polar aprotic solvents favor nucleophilic substitution steps, enhancing reaction rates.
  • Stoichiometry: Using slight excess of morpholine or piperazine ensures complete conversion of acyl intermediates.
  • Reaction Monitoring: TLC and HPLC are standard for monitoring reaction progress and purity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Stepwise Acylation-Substitution 3-Chloropropanoyl chloride, morpholine, piperazine 0-25 °C for first step, reflux or RT for second High yield, well-established Requires isolation of intermediate
Carbodiimide-Mediated Coupling 3-Aminopropanone derivatives, morpholine, piperazine, EDC/DCC Room temperature, mild Mild conditions, fewer by-products More expensive reagents
One-Pot Multi-Component All reactants combined Optimized solvent and temperature Streamlined synthesis Complex optimization needed

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound’s synthesis typically involves coupling morpholine and piperazine derivatives with a propanone backbone. Key steps include aminomethylation and cyclization under controlled temperatures (e.g., 60–80°C) and inert atmospheres to minimize side reactions. Catalysts such as palladium or copper complexes may enhance selectivity . For example, aminomethylation of ketones (e.g., 1-(4-ethoxyphenyl)-2-phenylethanone) with benzylpiperazine derivatives has been reported as a viable route . Reaction optimization should prioritize purity via column chromatography or recrystallization.

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

  • Methodological Answer : X-ray crystallography remains the gold standard for resolving 3D molecular configurations. Tools like SHELXL and ORTEP-3 enable precise refinement of crystallographic data, particularly for resolving bond angles and torsional strains in morpholine-piperazine hybrids . For non-crystalline samples, high-resolution NMR (¹H/¹³C) and IR spectroscopy can confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and proton environments. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry tools predict the compound’s reactivity or stability under varying conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations assess conformational stability in solvents or biological matrices. For crystallographic data, SHELX programs validate hydrogen bonding and packing efficiency, which are critical for stability studies .

Q. How should researchers resolve contradictions between experimental and computational data in structural analysis?

  • Methodological Answer : Discrepancies often arise from crystal packing effects or solvent interactions unaccounted for in simulations. Cross-validate computational models with experimental

  • Use WinGX or SHELXPRO to refine X-ray data against DFT-optimized geometries .
  • Compare NMR chemical shifts with computed values (e.g., via CASTEP for solid-state NMR).
  • Adjust force fields in molecular dynamics to match observed thermal ellipsoids from crystallography .

Q. What protocols mitigate risks associated with the compound’s acute toxicity and handling hazards?

  • Methodological Answer : Safety measures include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols.
  • Emergency Response : For spills, adsorb with inert materials (e.g., vermiculite) and dispose via certified waste management services. Toxicity data (e.g., LD₅₀) should inform institutional biosafety protocols .

Q. What strategies address challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer : Poor crystallization may stem from conformational flexibility. Strategies include:

  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) or mixed solvents (ethanol/water).
  • Co-crystallization : Add small molecules (e.g., acetic acid) to stabilize lattice formation.
  • Temperature Gradients : Slow cooling from saturated solutions promotes larger crystals.
  • Software Aids : SHELXC/D/E pipelines automate phase determination for twinned or low-resolution crystals .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across studies involving morpholine-piperazine derivatives?

  • Methodological Answer : Variability may arise from assay conditions (e.g., pH, solvent) or impurities. Steps to reconcile results:

  • Purity Verification : Use HPLC (>95% purity) and elemental analysis.
  • Standardize Assays : Replicate studies under controlled conditions (e.g., fixed incubation times, cell lines).
  • Meta-Analysis : Compare structural analogs (e.g., substituent effects on piperazine rings) to identify trends .

Software and Workflow Integration

Q. Which crystallography software suites are best suited for refining complex morpholine-piperazine structures?

  • Methodological Answer :

  • SHELXL : Robust for small-molecule refinement, especially for resolving disorder in flexible side chains .
  • ORTEP-3 : Generates publication-quality thermal ellipsoid plots to visualize atomic displacement .
  • WinGX : Integrates data processing, structure solution, and refinement in a single workflow .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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